molecular formula C18HBF14 B12622514 Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane CAS No. 916442-23-4

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane

Cat. No.: B12622514
CAS No.: 916442-23-4
M. Wt: 494.0 g/mol
InChI Key: KWLRZDAAHJUNBR-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is a highly fluorinated organoborane compound known for its remarkable Lewis acidity and stability. This compound has gained significant attention in the field of chemistry due to its unique properties and versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane typically involves the reaction of pentafluorophenylborane with 2,3,4,5-tetrafluorophenylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The use of solvents such as tetrahydrofuran (THF) and the addition of catalysts like n-butyllithium can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized boranes .

Scientific Research Applications

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane involves its strong Lewis acidity, which allows it to act as an electron pair acceptor. This property enables it to catalyze various chemical reactions by stabilizing reaction intermediates and facilitating bond formation. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of pentafluorophenyl and tetrafluorophenyl groups, which impart distinct electronic and steric properties. This makes it a versatile reagent in various chemical transformations and applications.

Properties

CAS No.

916442-23-4

Molecular Formula

C18HBF14

Molecular Weight

494.0 g/mol

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)borane

InChI

InChI=1S/C18HBF14/c20-3-1-2(6(21)12(27)7(3)22)19(4-8(23)13(28)17(32)14(29)9(4)24)5-10(25)15(30)18(33)16(31)11(5)26/h1H

InChI Key

KWLRZDAAHJUNBR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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